molecular formula C31H46O4 B13842099 Vitamin K1 Hydroperoxide

Vitamin K1 Hydroperoxide

Katalognummer: B13842099
Molekulargewicht: 482.7 g/mol
InChI-Schlüssel: YUTUNMUCBDSKNC-PGGNBPONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin K1 Hydroperoxide typically involves the oxidation of Vitamin K1. One common method is the reaction of Vitamin K1 with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide group without over-oxidation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Vitamin K1 is oxidized using hydrogen peroxide under controlled conditions. The product is then purified using techniques such as chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Vitamin K1 Hydroperoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.

    Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: More oxidized forms of Vitamin K1 derivatives.

    Reduction: Vitamin K1 alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Vitamin K1 Hydroperoxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound to study oxidation reactions.

    Biology: Investigated for its role in cellular oxidative stress and its potential effects on cellular metabolism.

    Medicine: Studied for its potential therapeutic effects, particularly in relation to its antioxidant properties.

    Industry: Used in the development of new materials and as a stabilizer in certain industrial processes.

Wirkmechanismus

The mechanism of action of Vitamin K1 Hydroperoxide involves its interaction with various molecular targets and pathways. The hydroperoxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to oxidative stress and modulation of cellular signaling pathways. The compound’s effects are mediated through its ability to alter the redox state of cells and influence various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Vitamin K1 (Phylloquinone): The parent compound, primarily involved in blood clotting and bone metabolism.

    Vitamin K2 (Menaquinones): A group of compounds with similar structures but different side chains, involved in various physiological processes.

    Vitamin K3 (Menadione): A synthetic form of Vitamin K with different biological activities.

Uniqueness

Vitamin K1 Hydroperoxide is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and biological effects. This makes it a valuable compound for studying oxidative processes and developing new therapeutic strategies.

Eigenschaften

Molekularformel

C31H46O4

Molekulargewicht

482.7 g/mol

IUPAC-Name

2-[(E,7R,11R)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1

InChI-Schlüssel

YUTUNMUCBDSKNC-PGGNBPONSA-N

Isomerische SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OO

Kanonische SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.